molecular formula C16H19N5O2 B12185168 4-{[N-(4,6-dimethylpyrimidin-2-yl)-beta-alanyl]amino}benzamide

4-{[N-(4,6-dimethylpyrimidin-2-yl)-beta-alanyl]amino}benzamide

Cat. No.: B12185168
M. Wt: 313.35 g/mol
InChI Key: HOGUJHFZWMFZHK-UHFFFAOYSA-N
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Description

4-{[N-(4,6-dimethylpyrimidin-2-yl)-beta-alanyl]amino}benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a pyrimidine ring through an alanyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[N-(4,6-dimethylpyrimidin-2-yl)-beta-alanyl]amino}benzamide typically involves a multi-step process. One common method starts with the preparation of the 4,6-dimethylpyrimidine-2-amine, which is then reacted with beta-alanine under specific conditions to form the intermediate. This intermediate is subsequently coupled with 4-aminobenzamide to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

4-{[N-(4,6-dimethylpyrimidin-2-yl)-beta-alanyl]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of substituted pyrimidine derivatives .

Scientific Research Applications

4-{[N-(4,6-dimethylpyrimidin-2-yl)-beta-alanyl]amino}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[N-(4,6-dimethylpyrimidin-2-yl)-beta-alanyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-4-aminobenzoic acid
  • N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Uniqueness

4-{[N-(4,6-dimethylpyrimidin-2-yl)-beta-alanyl]amino}benzamide stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its combination of a benzamide core with a pyrimidine ring through an alanyl group provides a versatile scaffold for further modifications and applications .

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

4-[3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoylamino]benzamide

InChI

InChI=1S/C16H19N5O2/c1-10-9-11(2)20-16(19-10)18-8-7-14(22)21-13-5-3-12(4-6-13)15(17)23/h3-6,9H,7-8H2,1-2H3,(H2,17,23)(H,21,22)(H,18,19,20)

InChI Key

HOGUJHFZWMFZHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)NC2=CC=C(C=C2)C(=O)N)C

Origin of Product

United States

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